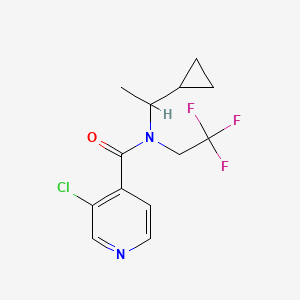![molecular formula C12H12ClN3O2 B7580192 3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is often referred to as 'compound X' in scientific literature.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, compound X has been shown to exhibit antitumor and anti-inflammatory properties. In agriculture, compound X has been shown to have insecticidal properties. In material science, compound X has been studied for its potential use in the synthesis of novel materials.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific receptors in the body. In medicine, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, compound X has been shown to inhibit the activity of specific enzymes in insects, leading to their death.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In medicine, compound X has been shown to induce apoptosis in cancer cells, leading to their death. In agriculture, compound X has been shown to inhibit the activity of specific enzymes in insects, leading to their death. In material science, compound X has been shown to exhibit unique properties that make it suitable for the synthesis of novel materials.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potential for use in the synthesis of novel materials. However, one of the limitations is the complexity of the synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of compound X. One of the future directions is the development of more efficient synthesis methods. Another future direction is the identification of new applications for compound X in various fields. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential for use in medicine, agriculture, and material science.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The complex synthesis process, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X have been discussed in this paper. Further studies are needed to fully understand the potential of compound X in various fields.
合成法
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The synthesis process involves the use of various chemical reagents, including 3-chloropyridine-4-carboxylic acid, N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methanamine, and thionyl chloride. The synthesis process is often carried out in a laboratory setting under controlled conditions.
特性
IUPAC Name |
3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-5-9(15-18-8)7-16(2)12(17)10-3-4-14-6-11(10)13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCLVOFAXLONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)

![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)